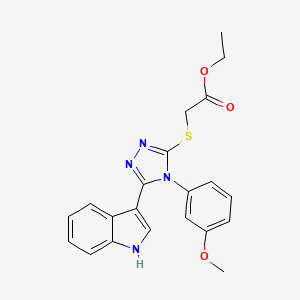
ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
- A study by Singh and Vedi (2014) involved synthesizing novel triazolylindole derivatives, which are closely related to ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, for their potential antifungal activity. This indicates the compound's relevance in developing antifungal agents (Singh & Vedi, 2014).
Antioxidant Properties
- A 2022 study by Šermukšnytė et al. focused on a compound structurally similar to this compound, finding it possessed significantly higher antioxidant abilities compared to the control substance, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Structural Analysis
- Boraei et al. (2021) conducted an X-Ray structure, Hirshfeld analysis, and DFT studies on triazolyl-indole compounds with alkylsulfanyl moieties, which are structurally related to the compound . These studies are crucial for understanding the molecular structure and potential applications of these compounds (Boraei et al., 2021).
Anticancer Potential
- The compound's structural analogs were studied by Šermukšnytė et al. (2022) for their cytotoxicity against various human cancer cell lines, indicating potential applications in cancer treatment research (Šermukšnytė et al., 2022).
Metabolism Study
- Varynskyi and Kaplaushenko (2020) performed a metabolism study of a related compound, providing insights into its biotransformation and the structural determination of its main metabolite, which is crucial for understanding its pharmacokinetics (Varynskyi & Kaplaushenko, 2020).
Physical and Chemical Properties
- Research by Salionov (2015) on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to the compound , provides valuable information on their physical and chemical properties, important for further pharmaceutical applications (Salionov, 2015).
Anticancer Agents Synthesis
- A 2018 study by Han et al. on naproxen derivatives, similar in structure to this compound, explored their potential as anticancer agents, indicating its relevance in cancer therapy research (Han et al., 2018).
properties
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-19(26)13-29-21-24-23-20(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-12,22H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHALLWERKPFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

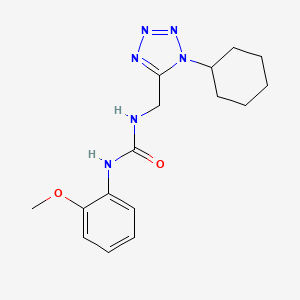
![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
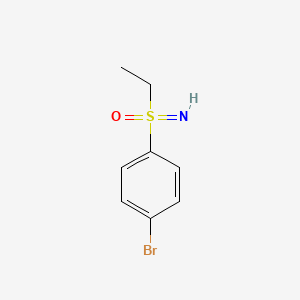


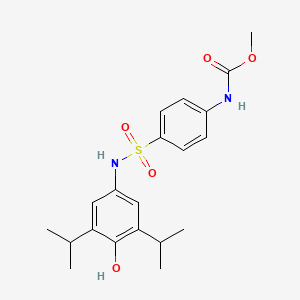
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
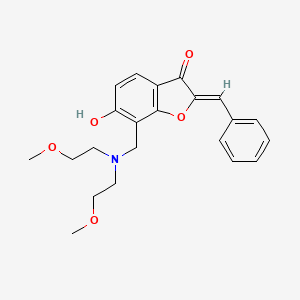
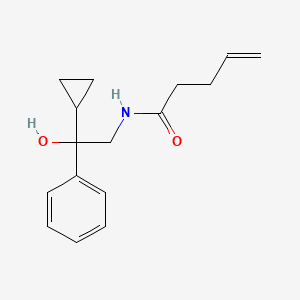

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)